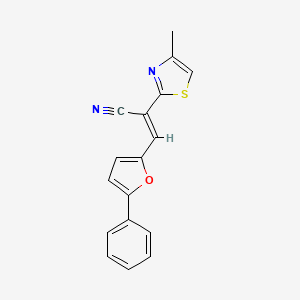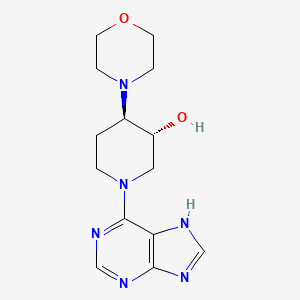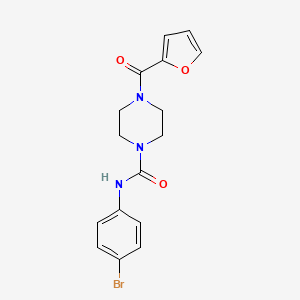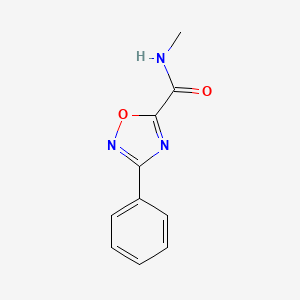![molecular formula C7H12N4O4S2 B5486599 N-(5-{[(2-methoxyethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5486599.png)
N-(5-{[(2-methoxyethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-{[(2-methoxyethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide, also known as MESNA, is a synthetic compound that has been widely used in scientific research. MESNA is a thiol-containing compound that has been shown to have antioxidant and cytoprotective properties. The compound is commonly used as a reducing agent and a protective agent in various biochemical and physiological experiments.
作用機序
The mechanism of action of N-(5-{[(2-methoxyethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide is not fully understood, but it is believed to involve the thiol group of the compound. N-(5-{[(2-methoxyethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide is a potent reducing agent that can react with oxidizing agents and free radicals, thereby protecting cells from oxidative damage. The compound has also been shown to enhance the activity of various enzymes, including glutathione peroxidase and superoxide dismutase.
Biochemical and Physiological Effects:
N-(5-{[(2-methoxyethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide has been shown to have a variety of biochemical and physiological effects. The compound has been shown to protect cells from oxidative stress, to enhance the activity of various enzymes, and to chelate heavy metals. N-(5-{[(2-methoxyethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide has also been shown to have anti-inflammatory and immunomodulatory effects. The compound has been studied in various experimental models, including cell culture, animal models, and clinical trials.
実験室実験の利点と制限
N-(5-{[(2-methoxyethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide has several advantages for use in lab experiments. The compound is a potent reducing agent that can protect cells from oxidative stress and enhance the activity of various enzymes. N-(5-{[(2-methoxyethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide is also a scavenger of reactive oxygen species and a chelator of heavy metals. However, N-(5-{[(2-methoxyethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide has some limitations for use in lab experiments. The compound can interfere with some assays that rely on the oxidation of substrates, and it can also interfere with some protein assays.
将来の方向性
There are several future directions for research on N-(5-{[(2-methoxyethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide. One area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of the mechanism of action of N-(5-{[(2-methoxyethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide. Further studies are needed to fully understand how the compound protects cells from oxidative stress and enhances the activity of various enzymes. Additionally, future research could explore the potential therapeutic applications of N-(5-{[(2-methoxyethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Finally, future research could investigate the potential use of N-(5-{[(2-methoxyethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide as a biomarker for oxidative stress and other pathological conditions.
合成法
N-(5-{[(2-methoxyethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide is synthesized by reacting acetyl chloride with 2-mercaptoethanesulfonic acid in the presence of a base. The resulting compound is then reacted with 2-aminoethanol to produce N-(5-{[(2-methoxyethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide. The synthesis of N-(5-{[(2-methoxyethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide is a multi-step process that requires careful control over the reaction conditions to obtain high yields of the compound.
科学的研究の応用
N-(5-{[(2-methoxyethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide has been extensively used in scientific research as a reducing agent and a protective agent. The compound has been shown to protect cells from oxidative stress and to enhance the activity of various enzymes. N-(5-{[(2-methoxyethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide has also been used as a scavenger of reactive oxygen species and as a chelator of heavy metals. The compound has been studied in various experimental models, including cell culture, animal models, and clinical trials.
特性
IUPAC Name |
N-[5-(2-methoxyethylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O4S2/c1-5(12)9-6-10-11-7(16-6)17(13,14)8-3-4-15-2/h8H,3-4H2,1-2H3,(H,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUGJULXEFCZOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)S(=O)(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-4-{2-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]ethyl}piperazine](/img/structure/B5486520.png)
![4-[1-(2-chloro-6-fluorobenzoyl)-3-azetidinyl]pyridine](/img/structure/B5486531.png)

![2-[4-(4,6-diphenyl-3-pyridazinyl)-1-piperazinyl]ethanol](/img/structure/B5486546.png)





![N-(3-methylphenyl)-2-{4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5486606.png)
![1'-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5486610.png)
![1-{3-[2-(2,6-difluoro-4-methoxyphenyl)-1H-imidazol-1-yl]butyl}-1H-pyrazole](/img/structure/B5486614.png)
![2-tert-butyl-6-(ethoxyacetyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5486623.png)
![4,5-dimethyl-2-{3-oxo-3-[2-(trifluoromethyl)morpholin-4-yl]propyl}-1H-benzimidazole](/img/structure/B5486626.png)